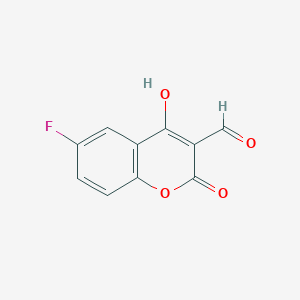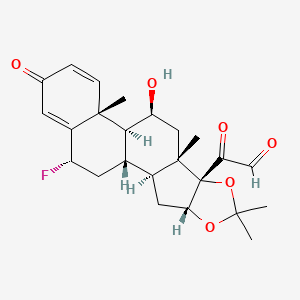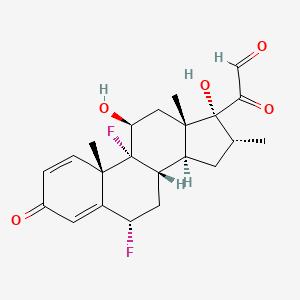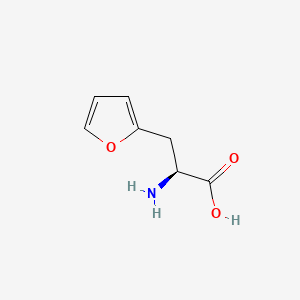
4-ETHYLPHENYLAMINO-1,2-DIMETHYL-6-METHYLAMINOPYRIMIDINIUM CHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride is a chemical compound known for its role as a modulator of sino-atrial node function. It is commonly used in scientific research to study ion channels, particularly hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This compound is also referred to by its alternative name, ZD 7288 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate amines and aldehydes or ketones under acidic or basic conditions.
Substitution Reactions: The introduction of ethylphenylamino and methylamino groups is achieved through nucleophilic substitution reactions. These reactions often require the use of catalysts or specific reaction conditions to ensure high yield and purity.
Quaternization: The final step involves the quaternization of the pyrimidine nitrogen with methyl chloride to form the pyrimidinium chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the compound meets the required purity standards for research applications.
Chemical Reactions Analysis
Types of Reactions
4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride is widely used in scientific research due to its ability to modulate ion channels. Some key applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of ion channel function and regulation, particularly HCN channels.
Medicine: Investigated for its potential therapeutic effects on cardiac arrhythmias and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
The compound exerts its effects by blocking the hyperpolarization-activated cation current (I_f) in HCN channels. This action modulates the pacemaker activity in the sino-atrial node, affecting heart rate and rhythm. In central neurons, it blocks the I_h current, influencing neuronal excitability and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
ZD 7288: Another name for the same compound.
Ivabradine: A similar HCN channel blocker used clinically for heart rate control.
HCN Channel Blockers: Other compounds in this class include cilobradine and zatebradine.
Uniqueness
4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride is unique due to its specific structure, which allows it to selectively block HCN channels without significantly affecting other ion channels. This selectivity makes it a valuable tool in both basic research and potential therapeutic applications .
Properties
CAS No. |
133060-80-7 |
|---|---|
Molecular Formula |
C15H21ClN4 |
Molecular Weight |
292.81 g/mol |
IUPAC Name |
6-ethyl-4-N,2,3-trimethyl-5-N-phenylpyrimidin-3-ium-4,5-diamine;chloride |
InChI |
InChI=1S/C15H20N4.ClH/c1-5-13-14(18-12-9-7-6-8-10-12)15(16-3)19(4)11(2)17-13;/h6-10,18H,5H2,1-4H3;1H |
InChI Key |
IELCLEKQPWMRLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=[N+](C(=N1)C)C)NC)NC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)


![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)




![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)
